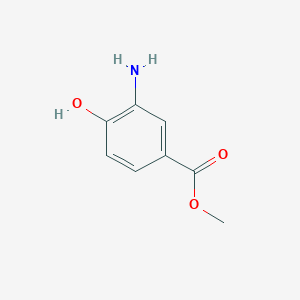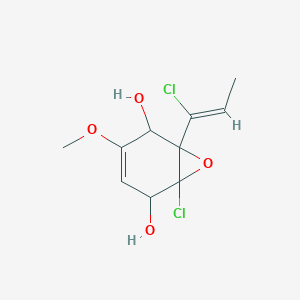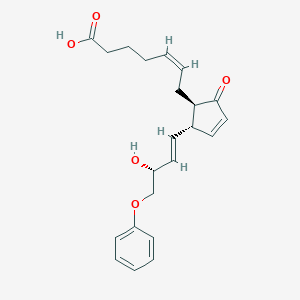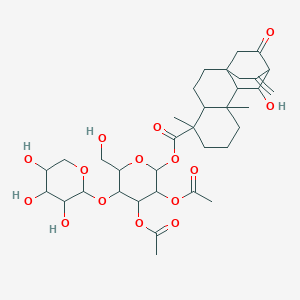
Tetrahydrothiophene-3-ol 1,1-dioxide
Vue d'ensemble
Description
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-Hydroxysulfolane, is a chemical compound with the molecular formula C4H8O3S . It has a molecular weight of 136.17 g/mol . The IUPAC name for this compound is 1,1-dioxothiolan-3-ol .
Synthesis Analysis
While developing methods of synthesis of sulfolanes fused through the C³–C⁴ bond to oxazolidin-2-one and morpholin-2-one fragments, the reactivity of cis- and trans-isomeric amino alcohols of the sulfolane series toward a number of cyclizing agents was studied . The cis isomers reacted with dimethyl acetylenedicarboxylate and triphosgene to afford the corresponding morpholin-2-ones and oxazolidin-2-ones .Molecular Structure Analysis
The molecular structure of Tetrahydrothiophene-3-ol 1,1-dioxide can be represented by the canonical SMILES notation: C1CS(=O)(=O)CC1O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D representation of the molecule .Chemical Reactions Analysis
The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have been studied . The additions of HO2 to the α and β carbons of thiophene in the initial steps of the reaction are the most favored pathways .Physical And Chemical Properties Analysis
Tetrahydrothiophene-3-ol 1,1-dioxide has a molecular weight of 136.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 136.01941529 g/mol .Applications De Recherche Scientifique
Fluorescent Imaging in Cells
- Summary of Application : 3-Hydroxyflavone derivatives (3HF) have been used as promising scaffolds for fluorescent imaging in cells . They have received much attention recently due to their role in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
- Methods of Application : The fluorescence emission of 3HF derivatives can be regulated by multiple strategies, including the solvent effects, metal chelation, interaction with proteins or DNAs . These strategies would be beneficial for ESIPT-promoting or ESIPT-blocking processes and then enhance or control the fluorescence emission of 3HF effectively .
- Results or Outcomes : The use of 3HF could lead to the development of fluorescent imaging in cells. Furthermore, as the widespread occurrence of compounds with biological activity in plants, 3HF derivatives are much more secure to be cellular diagnosis and treatment integrated fluorescent probes .
Carbon Monoxide-Releasing Molecules
- Summary of Application : 3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines have been studied for their potential as Carbon Monoxide-Releasing Molecules (CORMs) . These molecules enable the delivery of controlled amounts of CO and are of strong current interest for applications in biological systems .
- Methods of Application : The conditions under which CO is released from 3-hydroxyflavones and 3-hydroxy-4-oxoquinolines are examined to advance the understanding of how these molecules, or derivatives thereof, may be developed as CORMs . Enzymatic pathways from quercetin dioxygenases and 3-hydroxy-4-oxoquinoline dioxygenases leading to CO release are examined, along with model systems for these enzymes .
- Results or Outcomes : The delivery of controlled amounts of CO to tumor tissue is suggested as an approach for treating cancer . Providing a precise amount of CO gas to a specific tissue or organ is difficult. Thus, to enhance the spatiotemporal control of CO release, CORMs have been developed .
Synthesis of 3-Sulfolenes
- Summary of Application : The synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes has been studied . This method enables the conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .
- Methods of Application : The method involves reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate .
- Results or Outcomes : The method provides an efficient pathway for the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes .
Antioxidant Activity
- Summary of Application : 3-Hydroxyflavone derivatives have been studied for their antioxidant activity . They have the potential to neutralize free radicals, which are harmful to cells and can contribute to aging and diseases .
- Methods of Application : The antioxidant activity of 3-Hydroxyflavone derivatives can be evaluated using various assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
- Results or Outcomes : Studies have shown that 3-Hydroxyflavone derivatives exhibit significant antioxidant activity, which could be beneficial in the prevention and treatment of diseases associated with oxidative stress .
Safety And Hazards
Propriétés
IUPAC Name |
1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-4-1-2-8(6,7)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKVIWWXBYXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315944 | |
| Record name | 3-Hydroxysulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-ol 1,1-dioxide | |
CAS RN |
13031-76-0 | |
| Record name | 3-Hydroxysulfolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ol, tetrahydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13031-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxysulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxytetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















